
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is an organic compound characterized by the presence of a buta-1,3-diene moiety linked to two cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene (such as buta-1,3-diene) reacts with a dienophile (such as cyclohexene) under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simpler diene with similar reactivity but lacking the cyclohexane rings.
Cyclohexene: A cycloalkene that can participate in similar reactions but does not contain the diene moiety.
Isoprene: Another diene with different structural features and reactivity.
Uniqueness
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is unique due to its combination of a diene moiety and cyclohexane rings, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of reactions and makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
104709-64-0 |
|---|---|
Formule moléculaire |
C16H26 |
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
3-cyclohexylbuta-1,3-dien-2-ylcyclohexane |
InChI |
InChI=1S/C16H26/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h15-16H,1-12H2 |
Clé InChI |
NZVUPGZPLLUQBO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CCCCC1)C(=C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
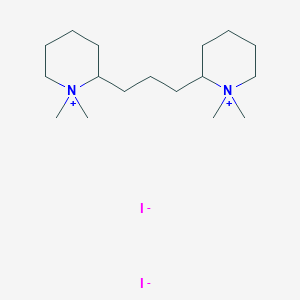
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
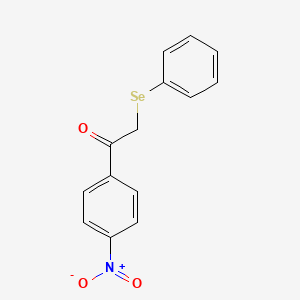
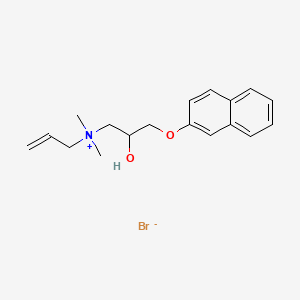
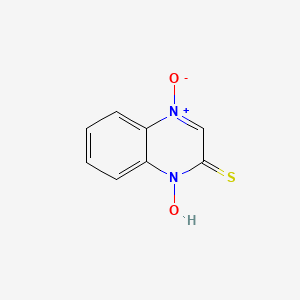
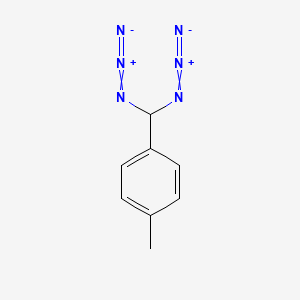

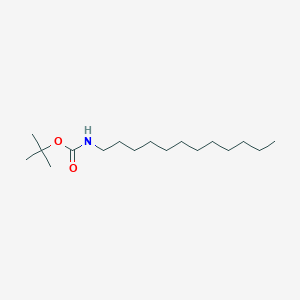
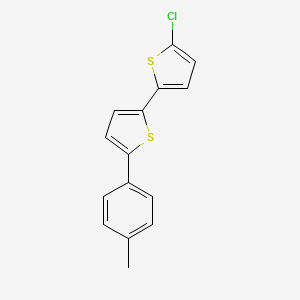
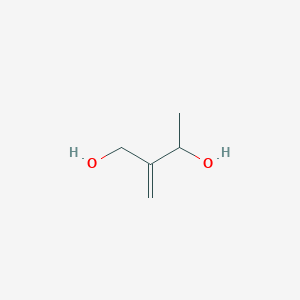
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


